Cas no 1249-67-8 (11-Deoxyprednisone Acetate)
11-Deoxyprednisone Acetate Chemical and Physical Properties
Names and Identifiers
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- Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-17-hydroxy- (9CI)
- [2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- 11-Deoxyprednisone acetate
- 21-Acetyloxy-17-hydroxypregna-1,4-diene-3,20-dione
- AC1L5F9C
- AC1Q62M7
- AR-1D7866
- CTK4B4136
- NSC18314
- SureCN4633173
- UNII-1N587LS3RF
- DTXSID00154517
- NSC 18314
- 1249-67-8
- NSC-18314
- PREGNA-1,4-DIENE-3,20-DIONE, 17,21-DIHYDROXY-, 21-ACETATE
- SCHEMBL4633173
- 21-acetoxy-17-hydroxy-1,4-pregnadiene-3,20-dione
- WVRZJAMAOJQSRN-JZTHCNPZSA-N
- Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-17-hydroxy-
- 21-ACETOXY-17-HYDROXYPREGNA-1,4-DIENE-3,20-DIONE
- 21-(ACETYLOXY)-17-HYDROXY-PREGNA-1,4-DIENE-3,20-DIONE
- 1N587LS3RF
- Q27148831
- CHEBI:79702
- 11-Deoxyprednisone Acetate
-
- Inchi: 1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h6,9,12,17-19,27H,4-5,7-8,10-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1
- InChI Key: WVRZJAMAOJQSRN-JZTHCNPZSA-N
- SMILES: O[C@]1(C(COC(C)=O)=O)CC[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)[C@H]3CC[C@@]21C)=O
Computed Properties
- Exact Mass: 386.2094
- Monoisotopic Mass: 386.209
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 795
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 80.7Ų
Experimental Properties
- Density: 1.22
- Boiling Point: 540.5°Cat760mmHg
- Flash Point: 183.8°C
- Refractive Index: 1.572
- PSA: 80.67
- LogP: 3.15760
11-Deoxyprednisone Acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D249863-5mg |
11-Deoxyprednisone Acetate |
1249-67-8 | 5mg |
$ 125.00 | 2023-04-17 | ||
| TRC | D249863-10mg |
11-Deoxyprednisone Acetate |
1249-67-8 | 10mg |
$ 215.00 | 2023-04-17 | ||
| TRC | D249863-25mg |
11-Deoxyprednisone Acetate |
1249-67-8 | 25mg |
$ 494.00 | 2023-09-08 | ||
| TRC | D249863-50mg |
11-Deoxyprednisone Acetate |
1249-67-8 | 50mg |
$ 954.00 | 2023-09-08 | ||
| TRC | D249863-100mg |
11-Deoxyprednisone Acetate |
1249-67-8 | 100mg |
$ 1633.00 | 2023-09-08 |
11-Deoxyprednisone Acetate Suppliers
11-Deoxyprednisone Acetate Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 11-Deoxyprednisone Acetate
11-Deoxyprednisone Acetate: A Comprehensive Overview
11-Deoxyprednisone Acetate (CAS No. 1249-67-8) is a corticosteroid derivative that has garnered significant attention in the fields of pharmacology and medicine. This compound is a synthetic analog of prednisone, a well-known glucocorticoid, and is widely used for its potent anti-inflammatory and immunosuppressive properties. The acetate ester form of 11-deoxyprednisone enhances its pharmacokinetic profile, making it more suitable for various therapeutic applications.
The chemical structure of 11-Deoxyprednisone Acetate is characterized by a steroidal skeleton with specific functional groups that contribute to its biological activity. The removal of the hydroxyl group at the 11th position (hence the name "deoxy") and the addition of an acetate group at the 21st position are key modifications that differentiate it from other corticosteroids. These structural alterations influence its receptor binding affinity, metabolic stability, and bioavailability, making it a unique compound in the corticosteroid family.
Recent studies have highlighted the potential of 11-Deoxyprednisone Acetate in treating chronic inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Its ability to suppress cytokine production and modulate immune responses has been extensively investigated. For instance, a 2023 study published in *Nature Immunology* demonstrated that 11-Deoxyprednisone Acetate exhibits superior efficacy in reducing inflammation compared to traditional corticosteroids, with fewer side effects.
In addition to its therapeutic applications, 11-Deoxyprednisone Acetate has been explored for its potential in regenerative medicine. Researchers have found that this compound can enhance the differentiation of mesenchymal stem cells into osteoblasts, suggesting its role in bone repair and regeneration. A groundbreaking study in *Stem Cells Translational Medicine* reported that 11-Deoxyprednisone Acetate significantly accelerated fracture healing in animal models, paving the way for its use in orthopedic treatments.
The pharmacokinetics of 11-Deoxyprednisone Acetate have also been a focal point of recent research. Studies have shown that its acetate ester form improves oral bioavailability and reduces first-pass metabolism, making it more effective when administered systemically. Furthermore, its half-life has been optimized to provide sustained therapeutic effects, reducing the frequency of dosing and improving patient compliance.
Despite its numerous advantages, 11-Deoxyprednisone Acetate is not without limitations. Like other corticosteroids, it may cause side effects such as adrenal suppression, weight gain, and increased risk of infections. However, ongoing research aims to mitigate these adverse effects through targeted delivery systems and structural modifications. For example, lipid nanoparticle-based formulations are being developed to enhance the localized delivery of 11-Deoxyprednisone Acetate, minimizing systemic exposure and associated risks.
In conclusion, 11-Deoxyprednisone Acetate (CAS No. 1249-67-8) represents a promising advancement in corticosteroid therapy. Its unique chemical structure, combined with recent breakthroughs in pharmacology and regenerative medicine, positions it as a versatile tool for treating a wide range of inflammatory and degenerative conditions. As research continues to uncover new applications and optimize its use, 11-Deoxyprednisone Acetate is poised to play a pivotal role in modern healthcare.
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